1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]ethan-1-one
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Description
The compound “1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]ethan-1-one” is a heterocyclic compound . It is related to benzimidazole, a versatile heterocyclic nucleus present in various bioactive compounds . The compound has a molecular weight of 233.27 .
Synthesis Analysis
The compound can be synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis . A good quality single crystal can be grown by slow evaporation solution growth technique for X-ray analysis .Molecular Structure Analysis
The compound crystallizes in a triclinic crystal system with space group P-1 . The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions .Chemical Reactions Analysis
The compound is related to imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .Scientific Research Applications
Anti-inflammatory Applications
1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]ethan-1-one and its derivatives have been studied for their potential anti-inflammatory properties. In a study by Ahmed, Molvi, & Khan (2017), novel compounds were synthesized and evaluated for anti-inflammatory activity using both in-vitro and in-vivo models. Some compounds showed significant in-vitro anti-inflammatory activity, demonstrating their potential for treating inflammation-related conditions.
Antimicrobial and Antifungal Activities
Research indicates that derivatives of this compound possess antimicrobial and antifungal properties. For instance, Gan, Fang, & Zhou (2010) synthesized azole-containing piperazine derivatives and found them to exhibit moderate to significant antibacterial and antifungal activities in vitro. Additionally, Rajkumar, Kamaraj, & Krishnasamy (2014) reported excellent antibacterial and antifungal activities for newly synthesized piperazine derivatives compared to standard drugs.
Anti-HIV Activity
The compounds based on this compound have been explored for their potential in treating HIV. In a study by Al-Masoudi, Al-Soud, De Clercq, & Pannecouque (2007), new derivatives were synthesized and evaluated for their anti-HIV-1 and anti-HIV-2 activity, showing promising results as non-nucleoside reverse transcriptase inhibitors.
Antitubercular Activity
Research by Naidu, Srinivasarao, Agnieszka, Ewa, Murali Krishna Kumar, & Chandra Sekhar (2016) highlighted the synthesis and evaluation of various derivatives for anti-tubercular activity. These compounds showed a range of activities against Mycobacterium tuberculosis, indicating their potential as antitubercular agents.
Pharmaceutical Synthesis and Characterization
The synthesis and characterization of these compounds also hold pharmaceutical significance. Said, Messali, Rezki, Al-Soud, & Aouad (2020) reported an efficient microwave-assisted synthesis of derivatives, demonstrating advancements in pharmaceutical chemistry techniques.
properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-10(18)16-6-8-17(9-7-16)13-14-11-4-2-3-5-12(11)15-13/h2-5H,6-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOSPTJRKOPQON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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